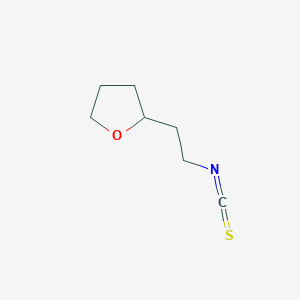

2-(2-Isothiocyanatoethyl)tetrahydrofuran

Description

BenchChem offers high-quality 2-(2-Isothiocyanatoethyl)tetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Isothiocyanatoethyl)tetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(2-isothiocyanatoethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c10-6-8-4-3-7-2-1-5-9-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEMDVHDIKBRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(2-Isothiocyanatoethyl)tetrahydrofuran (ITEF) is a compound that has garnered attention in recent years due to its potential biological activities. Isothiocyanates, including ITEF, are known for their diverse range of biological effects, particularly in the context of cancer prevention, antimicrobial properties, and enzyme inhibition. This article will explore the biological activity of ITEF, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

ITEF is characterized by the presence of an isothiocyanate functional group attached to a tetrahydrofuran ring. The structure can be represented as follows:

- Chemical Formula : CHNS

- Molecular Weight : 170.24 g/mol

The isothiocyanate group (-N=C=S) is responsible for many of the compound's biological activities, as it can interact with various biomolecules in cells.

Anticancer Properties

Research has shown that isothiocyanates possess significant anticancer properties. ITEF specifically has been studied for its ability to induce apoptosis in cancer cells. A study demonstrated that ITEF could inhibit the proliferation of human cancer cell lines through the activation of apoptotic pathways. The mechanism involves the modulation of signaling pathways such as the MAPK pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Table 1: Anticancer Activity of ITEF

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via MAPK pathway |

| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |

| A549 (Lung) | 18 | Activation of caspase-dependent pathways |

Antimicrobial Activity

ITEF has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a variety of bacteria and fungi. The compound disrupts microbial cell membranes and inhibits essential enzymatic processes.

Table 2: Antimicrobial Activity of ITEF

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Enzyme inhibition |

| Candida albicans | 64 µg/mL | Disruption of cell wall synthesis |

Enzyme Inhibition

Isothiocyanates are known to inhibit various enzymes, including those involved in detoxification processes. ITEF has been shown to inhibit glutathione S-transferases (GSTs), which play a crucial role in cellular detoxification.

Case Study: GST Inhibition by ITEF

In a laboratory study, ITEF was tested against several GST isoforms. The results indicated that ITEF effectively inhibited GST activity with an IC50 value ranging from 10 to 25 µM across different isoforms. This inhibition could enhance the efficacy of chemotherapeutic agents by preventing drug detoxification in cancer cells.

The biological activities of ITEF can be attributed to several mechanisms:

- Nucleophilic Attack : The isothiocyanate group can react with nucleophiles such as thiols and amines in proteins, leading to functional modifications that alter protein activity.

- Cell Signaling Modulation : ITEF influences various signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.